1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrido[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions, including condensation and cyclization processes. These methods offer pathways to a wide range of heterocyclic compounds with potential biological activities. For instance, novel synthesis methods have been developed for pyrimidine-annulated heterocycles, which are synthesized in excellent yields via intramolecular addition of aryl radical to the uracil ring (Majumdar & Mukhopadhyay, 2003). Similarly, (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized, demonstrating the efficiency of creating novel compounds through spectral techniques and computational exploration (Ashraf et al., 2019).
Biological Activities
Pyrido[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The urease inhibition of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones indicates their potential in developing treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010). Furthermore, certain derivatives have shown herbicidal activities, suggesting their use in agricultural applications to control weed growth (Huazheng, 2013).
Photophysical Properties
Pyrido[3,2-d]pyrimidine derivatives also display interesting photophysical properties, making them candidates for applications in materials science, such as in the development of pH sensors and organic light-emitting diodes (OLEDs). The design and synthesis of pyrimidine-phthalimide derivatives have illustrated their potential in pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-4-7-16(12-15)13-24-18-9-5-11-23-19(18)20(26)25(21(24)27)14-17-8-2-3-10-22-17/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDRMFGOGCYCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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